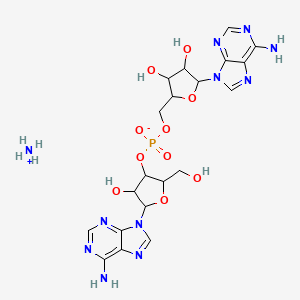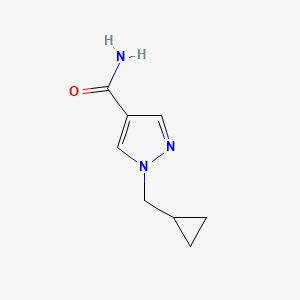
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C₈H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-4-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Another synthetic route involves the cyclization of N-ethyl-N-methyl-3-aminobutyric acid under acidic conditions, followed by oxidation to introduce the ketone functionality. This method may require the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides, thioesters, and other ester derivatives.
科学研究应用
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and ester functional groups play a crucial role in its binding affinity and reactivity. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site residues, thereby modulating the enzyme’s activity.
相似化合物的比较
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
Ethyl 1-methyl-4-hydroxypyrrolidine-3-carboxylate:
Mthis compound: The substitution of the ethyl ester with a methyl ester can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9(2)5-7(6)10/h6H,3-5H2,1-2H3 |
InChI 键 |
ZGZAWOJUYUBZKY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CN(CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)

![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)

![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)







